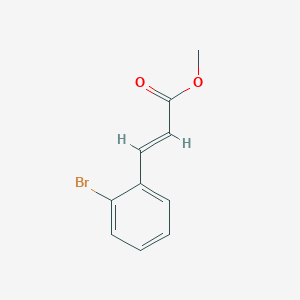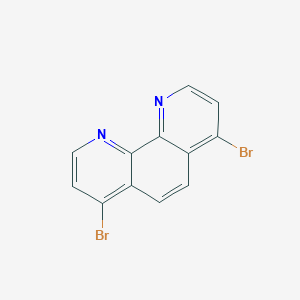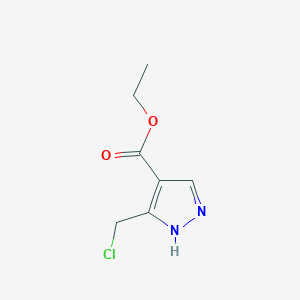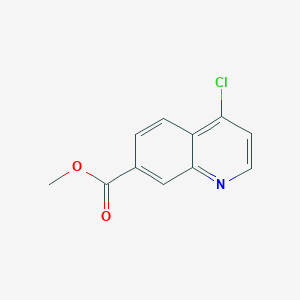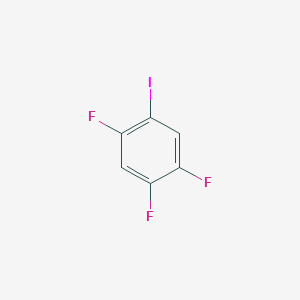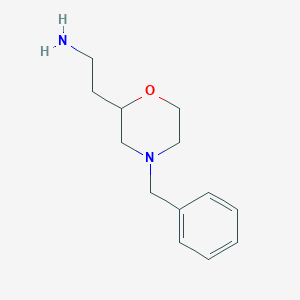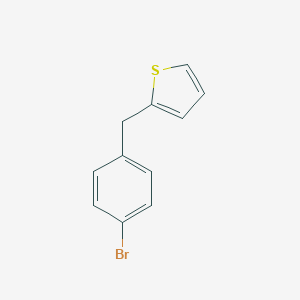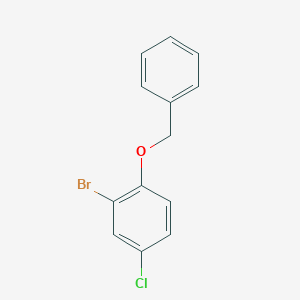
1-(Benzyloxy)-2-bromo-4-chlorobenzene
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes.Aplicaciones Científicas De Investigación
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
Methods of Application
The compound is synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity .
2. Application in Anti-Melanogenic Research
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” could potentially be used in the design of new chemical ligands against melanogenesis .
Methods of Application
This application involves exploring different chemical derivatives as anti-melanogenic compounds .
Results or Outcomes
The review suggests that appropriately designed scaffolds inspired by the structures of natural compounds could be used to develop novel synthetic inhibitors .
3. Application in Liquid Crystal Research
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” is used in the development of liquid crystalline materials from rod-like Schiff base .
Methods of Application
A novel Schiff base liquid crystal family is prepared and investigated in detail .
Results or Outcomes
The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials has been described .
4. Application in Organic Chemistry
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” can be used in the field of organic chemistry for benzylic oxidations and reductions .
Methods of Application
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This compound shows enhanced reactivity due to the adjacent aromatic ring .
Results or Outcomes
The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .
5. Application in Bioprocessing
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” is used in bioprocessing .
Methods of Application
The specific methods of application in bioprocessing are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
6. Application in Synthesis of New Compounds
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” is used in the synthesis of new compounds .
Methods of Application
This compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
Results or Outcomes
The method resulted in improved yield and easy purification .
7. Application in Benzylic Oxidations and Reductions
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” can be used in the field of organic chemistry for benzylic oxidations and reductions .
Methods of Application
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This compound shows enhanced reactivity due to the adjacent aromatic ring .
Results or Outcomes
The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .
8. Application in Bioprocessing
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” is used in bioprocessing .
Methods of Application
The specific methods of application in bioprocessing are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
9. Application in Synthesis of New Compounds
Summary of the Application
“1-(Benzyloxy)-2-bromo-4-chlorobenzene” is used in the synthesis of new compounds .
Methods of Application
This compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
Results or Outcomes
The method resulted in improved yield and easy purification .
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling, storage, and disposal.
Direcciones Futuras
This involves a discussion of potential future research directions, applications, or improvements to the compound or its synthesis process.
Analyzing all relevant papers on a specific compound involves a thorough literature review, which includes reading and summarizing findings from scientific articles, identifying trends, and noting areas where further research is needed.
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPMHWOWVDUINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4-chlorobenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

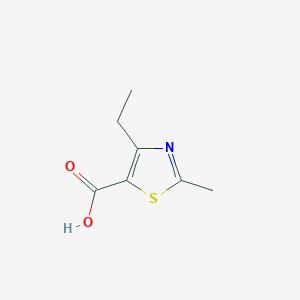
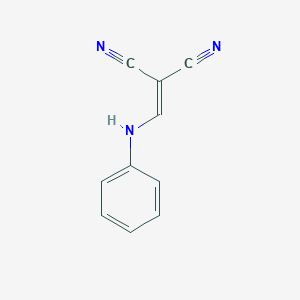
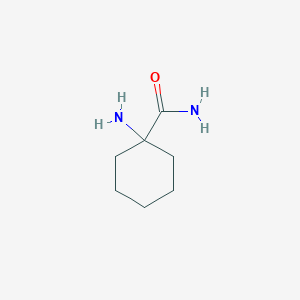
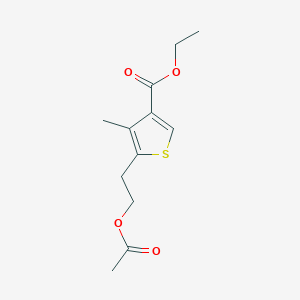
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)
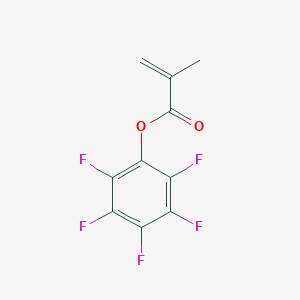
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
